2'-Chloro-2'-deoxyuridine 5'-diphosphate

Ribonucleotide reductase Mechanism-based inactivation Stoichiometry

2'-Chloro-2'-deoxyuridine 5'-diphosphate (CAS 40111-66-8; ClUDP) is a synthetic 2'-halogenated pyrimidine nucleoside diphosphate that functions as a time-dependent, mechanism-based inactivator of ribonucleotide reductases (RNRs). Its molecular formula is C₉H₁₃ClN₂O₁₁P₂ (MW 422.61 g/mol).

Molecular Formula C9H13ClN2O11P2
Molecular Weight 422.61 g/mol
CAS No. 40111-66-8
Cat. No. B1229560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-2'-deoxyuridine 5'-diphosphate
CAS40111-66-8
Synonyms2'-chloro-2'-deoxyuridine 5'-diphosphate
2'-chloro-2'-dUDP
2'-chloro-2-deoxy-UDP
Molecular FormulaC9H13ClN2O11P2
Molecular Weight422.61 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)Cl
InChIInChI=1S/C9H13ClN2O11P2/c10-6-7(14)4(3-21-25(19,20)23-24(16,17)18)22-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3H2,(H,19,20)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyWGHTVAKXVHPEEP-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-2'-deoxyuridine 5'-diphosphate (ClUDP) – A Halogenated Mechanism-Based Inactivator of Ribonucleotide Reductase for Procuring Research-Grade Nucleotide Analog Probes


2'-Chloro-2'-deoxyuridine 5'-diphosphate (CAS 40111-66-8; ClUDP) is a synthetic 2'-halogenated pyrimidine nucleoside diphosphate that functions as a time-dependent, mechanism-based inactivator of ribonucleotide reductases (RNRs) [1]. Its molecular formula is C₉H₁₃ClN₂O₁₁P₂ (MW 422.61 g/mol) . ClUDP is recognized in the MeSH database as a supplementary concept mapped to Deoxyuracil Nucleotides and indexed under Ribonucleotide Reductases [1]. Unlike simple substrate analogs, ClUDP undergoes enzyme-catalyzed 3′ C–H bond cleavage, chloride elimination, and rearrangement to generate 2-methylene-3(2H)-furanone, the alkylating species responsible for irreversible covalent enzyme inactivation [2].

Why 2'-Chloro-2'-deoxyuridine 5'-diphosphate Cannot Be Substituted with Other 2'-Halogenated or 2'-Azido Nucleotide Analogs in RNR Research


2'-Substituted-2'-deoxyuridine diphosphates are not functionally interchangeable. ClUDP, 2'-deoxy-2'-fluorouridine 5'-diphosphate (F₂UDP), and 2'-azido-2'-deoxyuridine 5'-diphosphate (N₃UDP) are all time-dependent inactivators of RNRs, yet they differ fundamentally in inactivation stoichiometry, partitioning between normal reduction and inactivation, and subunit target specificity [1][2]. ClUDP exclusively targets the R1 (large) subunit via furanone-mediated alkylation, whereas N₃UDP inactivates the R2 (small) subunit through destruction of the essential tyrosyl radical—a mechanistic bifurcation with direct implications for experimental design [3]. Furthermore, the pH-dependent partitioning of 2'-chloro versus 2'-fluoro analogs between normal substrate reduction and enzyme inactivation differs by orders of magnitude, meaning one cannot assume equivalent biological readouts when substituting one halogen for another [2].

Quantitative Comparative Evidence for 2'-Chloro-2'-deoxyuridine 5'-diphosphate (ClUDP) Against Its Closest Analogs


ClUDP Achieves Near-Stoichiometric Inactivation of E. coli RDPR with 4.7 Equivalents of ³H₂O Released Per B1 Protomer

Incubation of [3′-³H]ClUDP with Escherichia coli ribonucleoside-diphosphate reductase (RDPR) using thioredoxin/thioredoxin reductase as reductants resulted in release of 4.7 equiv of ³H₂O per equiv of B1 protomer, concomitant with irreversible enzyme inactivation [1][2]. In the same system, 0.96 equiv of ³H remained covalently bound per B1 protomer after reisolation, and 6 equiv of inorganic pyrophosphate were produced [2]. In contrast, the natural substrate UDP undergoes normal reduction to dUDP without covalent enzyme modification—ClUDP thus diverts the catalytic cycle quantitatively toward inactivation rather than productive turnover.

Ribonucleotide reductase Mechanism-based inactivation Stoichiometry

ClUDP Partitions Predominantly Toward Inactivation, Whereas 2'-Fluoro-UDP Favors Normal Reduction at L. leichmannii RNR

In the pyrimidine 2'-halonucleotide series tested against Lactobacillus leichmannii ribonucleoside-triphosphate reductase (RTPR), normal reduction predominated with 2'-fluoronucleotides, whereas it constituted only a minor pathway for 2'-chloro-2'-deoxyuridine triphosphate [1]. For the 2'-chloro analog, the relative partitioning between the two modes was strongly pH-dependent: the amount of 2'-deoxyuridine triphosphate (normal reduction product) formed increased 2.8-fold upon raising pH from 6.1 to 8.3 [1]. All 2'-halo analogs (F, Cl, Br, I) acted as mechanism-based inactivators producing base, triphosphate, and halide, but the quantitative balance between productive turnover and inactivation was unique to each halogen [1].

Partitioning ratio 2'-halonucleotide Normal reduction vs inactivation

ClUDP and N₃UDP Exhibit Mutually Exclusive Subunit Targets: R1 Alkylation vs. R2 Radical Destruction

High-level theoretical calculations on the RNR active site have established that two alternative mechanistic pathways lead to inhibition of either the R1 or R2 subunit [1]. 2'-Chloro-2'-deoxynucleotides serve as the model for R1 inhibition via covalent alkylation by 2-methylene-3(2H)-furanone, while 2'-azido-2'-deoxynucleotides serve as the model for R2 inhibition through destruction of the essential tyrosyl radical [1]. Experimental confirmation comes from studies showing that ClUDP-inactivated RDPR retains an intact B2 subunit tyrosyl radical, whereas N₃UDP quenches it [2]. This subunit specificity provides an orthogonal experimental tool: ClUDP can be used to selectively silence R1 function while leaving R2 radical chemistry intact for independent interrogation.

Subunit specificity R1 vs R2 inhibition Mechanistic bifurcation

ClUDP Demonstrates Cross-Species RNR Inactivation: Validated in Both E. coli (Class Ia) and HSV-1 (Viral Class Ia) Enzymes

ClUDP has been independently validated as a time-dependent inactivator of RNRs from evolutionarily divergent sources. In the E. coli class Ia RDPR system, incubation with ClUDP yields 4.7 equiv ³H₂O/B1 and 6 equiv PPᵢ [1]. In the herpes simplex virus type 1 (HSV-1) RNR, ClUDP, 2'-deoxy-2'-fluorouridine 5'-diphosphate, and 2'-azido-2'-deoxyuridine 5'-diphosphate were all confirmed as time-dependent inactivators, with [3′-³H]ClUDP incubation producing time-dependent ³H release to solvent and [β-³²P]ClUDP yielding inorganic pyrophosphate [2]. The HSV-1 enzyme displayed substrate isotope effects of 2.5, 2.1, and 1.0 for [3′-³H]ADP, [3′-³H]UDP, and [5-³H]UDP respectively, confirming conservation of the 3′ C–H bond cleavage mechanism across prokaryotic and viral enzymes [2].

Cross-species validation HSV-1 ribonucleotide reductase Viral RNR targeting

The 5'-Diphosphate Form of 2'-Chloro-2'-deoxyuridine Exhibits Greater Hydrolytic Stability Than the Corresponding Nucleoside or Monophosphate

2'-Chloro-2'-deoxyuridine and its phosphorylated derivatives undergo hydrolytic conversion to arabinose derivatives via an O²,2'-cyclonucleoside intermediate under alkaline conditions [1]. The rate of hydrolysis at pH 8.9 (Tris-HCl, 37 °C) follows a clear hierarchy: nucleoside (Ucl) > 5'-monophosphate (UclMP) > 5'-diphosphate (UclDP) > polynucleotide [1]. Specifically, the diphosphate form (ClUDP) hydrolyzes more slowly than both the parent nucleoside and the monophosphate, meaning that procurement of the diphosphate rather than the nucleoside for subsequent enzymatic phosphorylation yields a compound with inherently greater chemical stability during storage and experimental manipulation at near-physiological pH [1].

Hydrolytic stability Chemical integrity Arabinose rearrangement

2'-Chloro Substitution Modulates Nucleoside Transporter Interaction Differently from 2'-Fluoro and 2'-Bromo Analogs

In human erythrocyte nucleoside transport assays, the 2'-substituent identity significantly influenced transporter-mediated efflux of [³H]thymidine [1]. Extracellular 2'-fluoro-2'-deoxyuridine accelerated thymidine efflux to 120% of the maximal velocity observed with nonradioactive thymidine itself, whereas 2'-chloro-2'-deoxyuridine accelerated efflux to only 56%, and 2'-bromo-2'-deoxyuridine to 49% [1]. 2'-Iodo-2'-deoxyuridine produced no acceleration [1]. Despite these efflux differences, all 2'-halogeno-2'-deoxyuridines exhibited similar competitive inhibition constants for thymidine influx (Kᵢ = 0.04–0.09 mM), indicating that binding affinity to the transporter is conserved but translocation efficiency is governed by the 2'-substituent [1].

Nucleoside transporter Efflux acceleration Substituent effect

Validated Application Scenarios for 2'-Chloro-2'-deoxyuridine 5'-diphosphate (ClUDP) Based on Quantitative Comparative Evidence


Active-Site Titration of Ribonucleotide Reductase R1 Subunit in Purified Enzyme Preparations

The near-stoichiometric inactivation of E. coli RDPR by ClUDP (4.7 equiv ³H₂O released per B1 protomer; 0.96 equiv ³H covalently bound) enables precise active-site concentration determination via radiometric titration [1]. Unlike the natural substrate UDP, which undergoes continuous catalytic turnover, ClUDP consumption is directly coupled to irreversible active-site modification, making it the gold-standard probe for quantifying functional R1 dimer concentration in both prokaryotic and eukaryotic class Ia RNR preparations [1][2].

Subunit-Specific Mechanistic Dissection of RNR Using Paired ClUDP (R1) and N₃UDP (R2) Inactivators

The mutually exclusive subunit specificity—ClUDP inactivates R1 via furanone alkylation while N₃UDP destroys the R2 tyrosyl radical—enables paired-probe experimental designs [3]. Researchers can sequentially inactivate one subunit while preserving the other's structural and spectroscopic integrity, then interrogate subunit-specific contributions to allosteric regulation, radical transfer, and inhibitor susceptibility. No single analog can provide this orthogonal control; procurement of both compounds as a matched set is essential for such studies [3].

Antiviral Target Validation Using ClUDP as a Viral RNR Mechanistic Probe

ClUDP has been independently validated as a time-dependent inactivator of HSV-1-encoded RNR with conserved 3′ C–H bond cleavage chemistry [2]. This cross-species conservation of mechanism, combined with the compound's well-characterized inactivation stoichiometry in the E. coli system, makes ClUDP the preferred probe for target engagement studies in antiviral RNR drug discovery programs, where demonstrating that a candidate inhibitor occupies the same catalytic locus as ClUDP provides strong mechanistic validation [2].

pH-Dependent RNR Catalytic Mechanism Studies Exploiting ClUDP's Unique Partitioning Behavior

The 2.8-fold increase in normal reduction product (dUTP) formation when pH is shifted from 6.1 to 8.3 is a distinctive feature of the 2'-chloro analog not observed with 2'-fluoro nucleotides [4]. This pH-dependent partitioning makes ClUDP an ideal probe for investigating the protonation-state dependence of RNR's catalytic mechanism, particularly the radical cation hypothesis relating normal reduction vs. inactivation to the protonation state of active-site residues [4].

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